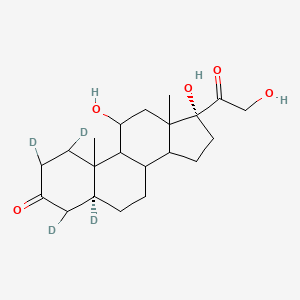
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid derivatives with isothiocyanates under specific conditions.
Coupling Reactions: The furan and quinazolinone intermediates are then coupled using appropriate reagents and catalysts to form the desired compound.
Final Acidification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Furanones, quinazolinone oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
3-(furan-2-yl)-3-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid: Lacks the thioxo group.
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid: Has a butanoic acid group instead of propanoic acid.
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: Contains an acetic acid group.
Uniqueness
The presence of both the furan and quinazolinone moieties, along with the thioxo group, makes 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C15H12N2O4S |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-13(19)8-11(12-6-3-7-21-12)17-14(20)9-4-1-2-5-10(9)16-15(17)22/h1-7,11H,8H2,(H,16,22)(H,18,19) |
Clave InChI |
ZBFNAOJTFAMHNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C(CC(=O)O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B14099245.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099251.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099252.png)
![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099258.png)


![8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14099295.png)

![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14099302.png)
![2-(3-Methoxypropyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099303.png)
![1H-Thieno[3,4-d]iMidazole-4-pentanoic acid, 1-[bis(4-Methoxyphenyl)phenylMethyl]hexahydro-2-oxo-, [3aS-(3aa,4b,6aa)]-](/img/structure/B14099308.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099314.png)
![1-(4-Chlorophenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099323.png)
![2-[(2,6-Dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethaniminiumchloride](/img/structure/B14099330.png)
